

# Application of Human Chorionic Gonadotropin (hCG) in Gastric Cancer Cell Proliferation Assays

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Chorionic gonadotrophin

Cat. No.: B8822707

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Application Notes

Human Chorionic Gonadotropin (hCG), a hormone primarily associated with pregnancy, has been identified as a significant factor in the progression of certain cancers, including gastric cancer. Studies have revealed that hCG and its receptor (hCGR) are often highly expressed in gastric cancer tissues, particularly in poorly differentiated cases.[1] This elevated expression is correlated with increased cell proliferation, suggesting that the hCG/hCGR axis may serve as a potential therapeutic target and a biomarker for gastric cancer.

The application of hCG in in vitro studies using gastric cancer cell lines, such as SGC-7901, has been shown to promote cell proliferation in a dose-dependent manner. Mechanistically, hCG binds to its receptor, initiating a signaling cascade that involves the activation of the Protein Kinase A (PKA) pathway.[2][3] This, in turn, leads to the upregulation of the proto-oncogene c-Met, a receptor tyrosine kinase, which is a known driver of cell proliferation and survival in various cancers.[2][3] The activation of this pathway results in an increased number of cells entering the G2/M phase of the cell cycle, thereby promoting cell division.[2]

These findings highlight the potential of using hCG in preclinical models to study the mechanisms of gastric cancer progression and to screen for novel therapeutic agents that can

disrupt the hCG-mediated signaling pathway. The following protocols provide detailed methodologies for investigating the effects of hCG on gastric cancer cell proliferation.

## Quantitative Data Summary

The following tables summarize the dose-dependent effects of hCG on the proliferation and cell cycle distribution of SGC-7901 gastric cancer cells.

Table 1: Effect of hCG on SGC-7901 Cell Proliferation (CCK-8 Assay)

hCG Concentration (IU/ml)	Proliferation Rate (Relative to Control)	Statistical Significance (p-value)
0 (Control)	1.00	-
0.09	Significantly Higher	<0.01
0.89	Significantly Higher	<0.001

Data synthesized from a study demonstrating a dose-dependent increase in SGC-7901 cell proliferation with hCG treatment.

Table 2: Effect of hCG on SGC-7901 Cell Colony Formation

hCG Concentration (IU/ml)	Colony Formation Rate (Fold Change vs. Control)	Statistical Significance (p-value)
0 (Control)	1.00	-
0.09	$\sim 1.95 \pm 0.12$	<0.01
0.89	$\sim 2.88 \pm 0.20$	<0.01

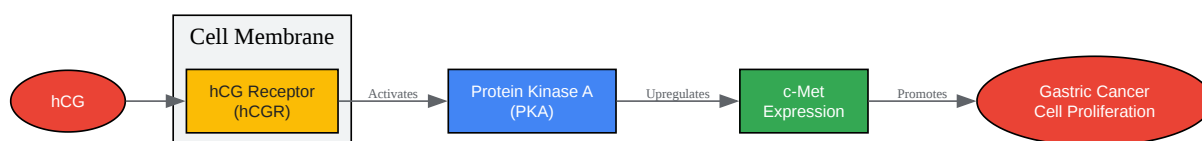
Data indicates that hCG significantly enhances the anchorage-independent growth capacity of SGC-7901 cells.[2]

Table 3: Dose-Dependent Effect of hCG on the Cell Cycle of SGC-7901 Cells

hCG Concentration (IU/ml)	% of Cells in G0/G1 Phase	% of Cells in S Phase	% of Cells in G2/M Phase
0	85.1	3.6	11.2
0.09	76.6	3.3	20.0
0.89	68.2	8.0	23.7

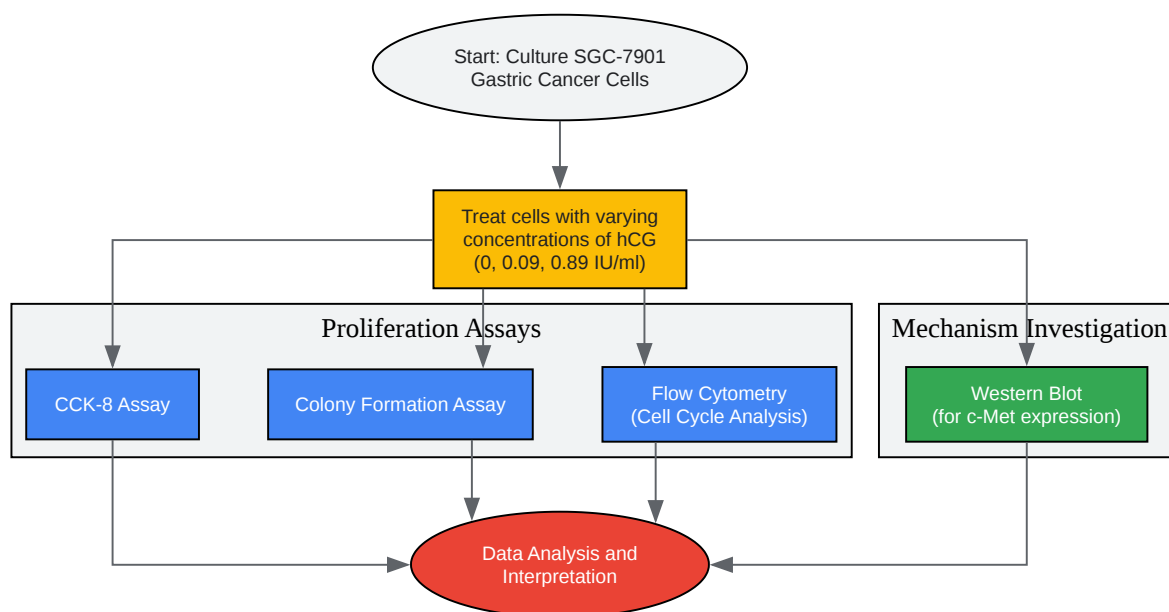
Values represent the proportion of cells in each phase of the cell cycle, showing a shift towards the G2/M phase with increasing hCG concentration.[2][4]

## Signaling Pathway and Experimental Workflow Diagrams



[Click to download full resolution via product page](#)

Caption: hCG signaling pathway in gastric cancer cells.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for hCG proliferation studies.

## Experimental Protocols

### Cell Culture and hCG Treatment

This protocol describes the basic culture of SGC-7901 cells and their treatment with hCG.

- Cell Line: Human gastric cancer cell line SGC-7901.
- Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin.
- Culture Conditions: 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- hCG Treatment Protocol:
  - Culture SGC-7901 cells until they reach the logarithmic growth phase.

- For experiments, seed cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates).
- Allow cells to adhere overnight.
- Prepare fresh hCG solutions in serum-free RPMI-1640 medium at desired concentrations (e.g., 0.09 IU/ml and 0.89 IU/ml). A control group should be treated with PBS or serum-free medium alone.[\[2\]](#)
- Replace the culture medium with the hCG-containing or control medium.
- Incubate for the desired period (e.g., 24 to 72 hours, depending on the assay).

## Cell Proliferation (CCK-8) Assay

This assay measures cell viability and proliferation based on the reduction of a water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases.

- Materials:
  - SGC-7901 cells
  - 96-well culture plates
  - hCG
  - Cell Counting Kit-8 (CCK-8) solution
  - Microplate reader
- Protocol:
  - Seed  $2 \times 10^3$  SGC-7901 cells per well in 100  $\mu$ l of complete medium in a 96-well plate.[\[4\]](#)
  - Incubate for 24 hours to allow for cell attachment.
  - Remove the medium and add 100  $\mu$ l of medium containing different concentrations of hCG (0, 0.09, 0.89 IU/ml).[\[2\]](#)

- Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
- Add 10 µl of CCK-8 solution to each well.
- Incubate the plate for 1-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate the cell proliferation rate relative to the control group.

## Colony Formation Assay

This assay assesses the ability of single cells to undergo sufficient proliferation to form a colony.

- Materials:
  - SGC-7901 cells
  - 6-well culture plates
  - hCG
  - Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
- Protocol:
  - Seed approximately 500-1000 SGC-7901 cells per well in 6-well plates.
  - Allow cells to adhere overnight.
  - Treat the cells with different concentrations of hCG (0, 0.09, 0.89 IU/ml) in complete medium.<sup>[2]</sup>
  - Incubate the plates for 10-14 days, replacing the medium with fresh hCG-containing medium every 2-3 days.
  - After the incubation period, wash the colonies twice with PBS.

- Fix the colonies with 4% paraformaldehyde or methanol for 15 minutes.
- Stain the colonies with 0.5% crystal violet solution for 20-30 minutes.
- Gently wash the plates with water and allow them to air dry.
- Count the number of colonies (typically defined as clusters of >50 cells) in each well.

## Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.

- Materials:
  - SGC-7901 cells
  - hCG
  - PBS
  - 70% ice-cold ethanol
  - Propidium Iodide (PI) staining solution (containing RNase A)
  - Flow cytometer
- Protocol:
  - Seed SGC-7901 cells in 6-well plates and treat with hCG (0, 0.09, 0.89 IU/ml) for 24-48 hours.[\[2\]](#)
  - Harvest the cells by trypsinization and wash them with ice-cold PBS.
  - Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
  - Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
  - Centrifuge the cells to remove the ethanol and wash with PBS.

- Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
- Analyze the cell cycle distribution using a flow cytometer.

## Western Blot for c-Met Expression

This protocol is for detecting the protein levels of c-Met.

- Materials:
  - SGC-7901 cells treated with hCG
  - RIPA lysis buffer with protease and phosphatase inhibitors
  - BCA protein assay kit
  - SDS-PAGE gels
  - PVDF membrane
  - Primary antibodies (anti-c-Met, anti- $\beta$ -actin)
  - HRP-conjugated secondary antibody
  - Chemiluminescence (ECL) substrate
- Protocol:
  - After treatment with hCG for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
  - Determine the protein concentration of the lysates using a BCA assay.
  - Denature equal amounts of protein (e.g., 20-40  $\mu$ g) by boiling in Laemmli sample buffer.
  - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
  - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.



- Incubate the membrane with the primary anti-c-Met antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Detect the protein bands using an ECL substrate and an imaging system.
- Re-probe the membrane with an anti- $\beta$ -actin antibody as a loading control.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Colony formation assay [bio-protocol.org]
- 2. Human chorionic gonadotropin promotes cell proliferation through the activation of c-Met in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell cycle assays by flow cytometry [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application of Human Chorionic Gonadotropin (hCG) in Gastric Cancer Cell Proliferation Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8822707#application-of-hcg-in-gastric-cancer-cell-proliferation-assays]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)